
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine is a compound that combines two distinct chemical entities: 8-bromo-1,3-dimethyl-7H-purine-2,6-dione, a brominated derivative of theophylline, and 1-phenylethanamine, an aromatic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione typically involves the bromination of theophylline. The reaction is carried out by dissolving theophylline in a suitable solvent, such as ethanol or acetic acid, and adding a brominating agent like bromine or N-bromosuccinimide. The reaction mixture is then stirred at a controlled temperature until the desired product is formed .
For the preparation of 1-phenylethanamine, the common method involves the reduction of acetophenone using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is typically conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. Similarly, 1-phenylethanamine is produced industrially through catalytic hydrogenation of acetophenone, utilizing catalysts like palladium on carbon under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
1-phenylethanamine also participates in several reactions:
Acylation: It can undergo acylation to form amides when reacted with acyl chlorides or anhydrides.
Alkylation: The amine group can be alkylated using alkyl halides in the presence of a base.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in ethanol or acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Alkylation: Alkyl halides in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted purine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Acylation: Formation of amides.
Alkylation: Formation of alkylated amines.
Wissenschaftliche Forschungsanwendungen
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its binding affinity to certain targets, leading to inhibition or activation of specific pathways . 1-phenylethanamine acts as a ligand for various receptors, modulating their activity and influencing physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-7-(3-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both a brominated purine and an aromatic amine allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5463-53-6 |
|---|---|
Molekularformel |
C15H18BrN5O2 |
Molekulargewicht |
380.24 g/mol |
IUPAC-Name |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;1-phenylethanamine |
InChI |
InChI=1S/C8H11N.C7H7BrN4O2/c1-7(9)8-5-3-2-4-6-8;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-7H,9H2,1H3;1-2H3,(H,9,10) |
InChI-Schlüssel |
CUEWIYGJZGTUTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
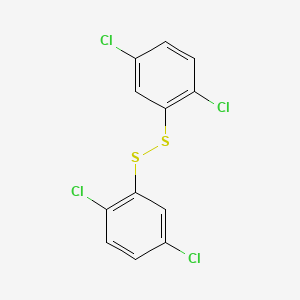
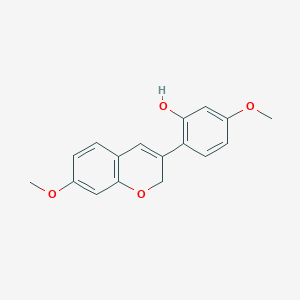
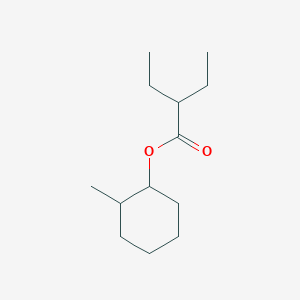
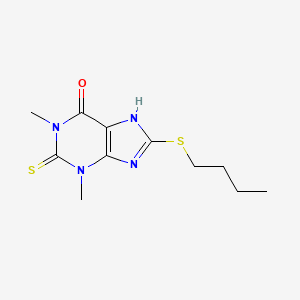
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
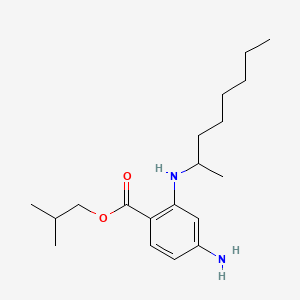
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
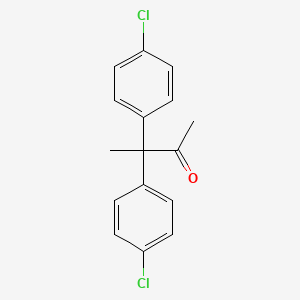
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
